二氧化钛

描述

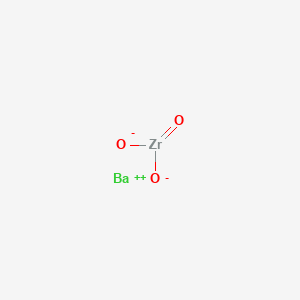

Titanium(II) oxide (TiO) is an inorganic chemical compound of titanium and oxygen . It can be prepared from titanium dioxide and titanium metal at 1500 °C . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3 and this is caused by vacancies of either Ti or O in the defect rock salt structure .

Synthesis Analysis

Titanium dioxide nanotubes (TiO2 NTs) are one of the most valued inventions in the field of nanotechnology . They were discovered in 1996, and have since been used in several fields including photocatalytic degradation of pollutants, hydrogen production, and dye-sensitized solar cells . A straightforward hydrothermal method has been employed to synthesize various TiO2 nanostructures, including titanium nanoparticles (TNPs), titanium nanorods (TNRs), and titanium nanotubes (TNTs) .Molecular Structure Analysis

The molecular structure features a Ti II metal center in an octahedral coordination geometry, equatorially coordinated by two bidentate molecules of tmeda and axially coordinated by two chlorido ligands .Chemical Reactions Analysis

Titanium dioxide (TiO2) under ultraviolet light has long motivated the search for doping strategies capable of extending its photoactivity to the visible part of the spectrum . One approach is high-pressure and high-temperature hydrogenation, which results in reduced ‘black TiO2’ nanoparticles with a crystalline core and a disordered shell that absorbs visible light .Physical And Chemical Properties Analysis

Titanium Oxide is a naturally occurring oxide of titanium. It is noted for its remarkable stability, strong refractive properties, and resistance to chemical attack . Its most commonly encountered form, known as rutile, is a bright white substance, insoluble in water, and has a crystalline structure .科学研究应用

1. 纳米结构的二氧化钛材料

二氧化钛 (TiO2) 由于其化学稳定性和无毒性,与广泛的化学工程过程相关。它用于将已建立的基本原理与实际应用联系起来的纳米级研究。二氧化钛在纳米技术进一步发展中的关键问题和挑战也已解决 (Zeng, 2011)。

2. 二氧化钛的表面科学

二氧化钛在金属氧化物的表面科学中至关重要,并涉及各种技术领域。其体积结构、缺陷和表面性质对于光催化、太阳能电池和锂离子电池的应用具有重要意义。不同的表面制备方法会影响其几何形状和形态 (Diebold, 2003)。

3. 由偏钛酸钛制得的二氧化钛纳米材料

由偏钛酸钛前驱体制得的二氧化钛纳米材料、纳米复合材料和纳米衍生物在能源和环境应用中显示出前景。其中包括染料敏化太阳能电池、锂离子电池、光催化制氢和污染物去除 (Wei 等人,2018)。

4. 定制的二氧化钛晶体

二氧化钛从传统领域到光催化和染料敏化太阳能电池等功能领域的广泛应用凸显了其重要性。重点是具有可控相、尺寸、形状、缺陷和杂原子的二氧化钛晶体,用于能源、环境和健康应用 (Liu 等人,2014)。

5. 二氧化钛在医学中的应用

二氧化钛纳米颗粒在新型医疗疗法中具有潜力,尤其是在用于治疗癌症等疾病的光动力疗法 (PDT) 中。这些纳米颗粒可用作 PDT 中的光敏剂和抗生素抗性细菌的光动力灭活 (Ziental 等人,2020)。

6. 高反应性二氧化钛复合材料

工程化二氧化钛的表面结构,特别是 {001} 面取向的形态控制,提高了其光催化和光伏效率。这些面在环境修复和可再生能源技术中发挥着至关重要的作用 (Ong 等人,2014)。

7. 具有氧空位的缺陷二氧化钛

二氧化钛中的氧空位显着影响其光催化性能。了解具有氧空位的缺陷二氧化钛的合成和性质对于增强其光催化应用至关重要 (Pan 等人,2013)。

8. 表面光谱表征

二氧化钛的表面光谱表征,尤其是在生物材料中,显示其适用于牙科和骨科应用。二氧化钛植入物的表面性质对其组织相容性起着重要作用 (Lausmaa 等人,1990)。

9. 二氧化钛在生物材料中的应用

二氧化钛与生物材料的相互作用,如含磷脂酰丝氨酸的脂质体,在生物医学应用中至关重要,包括植入物和生物传感器技术。这些相互作用有助于在氧化钛表面创建生物交互界面 (Rossetti 等人,2005)。

10. 二氧化钛在纳米管应用中的应用

氧化钛纳米管,尤其是涂银的,由于其抗菌活性和生物相容性,在鼻部应用中显示出潜力。这些应用包括鼻中隔穿孔修复和鼻重建 (Lan 等人,2014)。

作用机制

Target of Action

Titanium(II) oxide, also known as titanium monoxide, is an inorganic compound of titanium and oxygen . It primarily targets chemical reactions that involve electron transfer . The compound’s primary role is to act as a catalyst in these reactions .

Mode of Action

Titanium(II) oxide interacts with its targets through electron transfer processes . It can be prepared from titanium dioxide and titanium metal at 1500 °C . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3, which is caused by vacancies of either Ti or O in the defect rock salt structure . In pure TiO, 15% of both Ti and O sites are vacant , as the vacancies allow metal-metal bonding between adjacent Ti centers .

Biochemical Pathways

Titanium(II) oxide affects the photocatalytic degradation of organic molecules and water splitting for hydrogen generation . It has a significant impact on the oxidation-reduction reactions that occur in these pathways .

Result of Action

The result of Titanium(II) oxide’s action is the generation of reactive oxygen species (ROS) . These ROS can induce cell death, which has found application in the photodynamic therapy (PDT) for the treatment of a wide range of maladies, from psoriasis to cancer .

Action Environment

The action, efficacy, and stability of Titanium(II) oxide are influenced by environmental factors such as light and temperature . For instance, acid solutions of TiO are stable for a short time then decompose to give hydrogen . Moreover, gas-phase TiO shows strong bands in the optical spectra of cool (M-type) stars .

安全和危害

Titanium dioxide is produced in two main forms. The primary form, comprising over 98 percent of total production, is pigment grade titanium dioxide . The FDA has issued guidance clarifying the safe use of titanium dioxide pigment as a food colorant and has stated that titanium dioxide may be safely used in cosmetics, including those intended for use around the eye .

未来方向

The excellent photocatalytic properties of titanium oxide (TiO2) under ultraviolet light have long motivated the search for doping strategies capable of extending its photoactivity to the visible part of the spectrum . One approach is high-pressure and high-temperature hydrogenation, which results in reduced ‘black TiO2’ nanoparticles with a crystalline core and a disordered shell that absorbs visible light .

属性

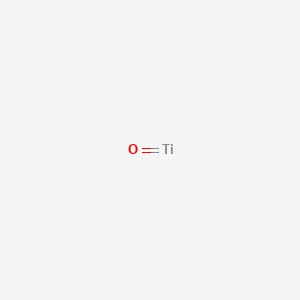

IUPAC Name |

oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPMRJRNCKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiO, OTi | |

| Record name | Titanium(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065253 | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(II) oxide | |

CAS RN |

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |

| Record name | Titanium oxide (Ti3O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti3O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (TiO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)